molecular formula C17H14N2O7 B11461839 Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No.: B11461839
M. Wt: 358.3 g/mol
InChI Key: WVGPSJBYPXZMII-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrobenzyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves multiple steps. One common route includes:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Formation of Benzoxazole Ring: This involves cyclization reactions to form the benzoxazole ring.

    Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Similar structure but lacks the nitro group.

    Methyl 3-(2-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: Similar structure but lacks the methoxy group.

    Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole: Similar structure but lacks the carboxylate group.

Uniqueness

The presence of both the nitro and methoxy groups, along with the benzoxazole ring and carboxylate group, makes Methyl 3-(2-methoxy-5-nitrobenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate unique

Properties

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 3-[(2-methoxy-5-nitrophenyl)methyl]-2-oxo-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C17H14N2O7/c1-24-14-6-4-12(19(22)23)7-11(14)9-18-13-8-10(16(20)25-2)3-5-15(13)26-17(18)21/h3-8H,9H2,1-2H3

InChI Key

WVGPSJBYPXZMII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=C(C=CC(=C3)C(=O)OC)OC2=O

Origin of Product

United States

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